molecular formula C17H18F2N4O3S B2876881 4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2210137-29-2

4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2876881
CAS No.: 2210137-29-2
M. Wt: 396.41
InChI Key: MXLSVDAJFQRFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(8-((2,6-Difluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthetic Methods and Spectral Characterization

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) detailed a synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which share structural similarities with the compound of interest. These compounds were fully characterized, laying the groundwork for future pharmacological investigations R. Zaki et al., 2017.

Inhibition of Tumor Necrosis Factor Alpha

H. Lei, Linxiao Wang, Y. Xiong, and Z. Lan (2017) developed a rapid and green synthetic method for a compound structurally related to 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. This intermediate demonstrated inhibitory effects on tumor necrosis factor alpha and nitric oxide, highlighting its potential for therapeutic applications H. Lei et al., 2017.

Novel Inhibitors of the PI3K-AKT-mTOR Pathway

Research by H. Hobbs, G. Bravi, and colleagues (2019) introduced a potent non-nitrogen containing morpholine isostere, designed for inhibiting the PI3K-AKT-mTOR pathway. This discovery underscores the morpholine framework's significance in developing selective kinase inhibitors H. Hobbs et al., 2019.

Structural Analysis

Mohan Kumar, L. Mallesha, and their team (2012) reported on the structural analysis of a compound with a morpholine ring, contributing to the understanding of its conformation and potential interactions. Such studies are crucial for the design of new molecules with enhanced biological activities Mohan Kumar et al., 2012.

Properties

IUPAC Name

4-[8-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c18-13-4-1-5-14(19)15(13)27(24,25)23-6-2-3-12-11-20-17(21-16(12)23)22-7-9-26-10-8-22/h1,4-5,11H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSVDAJFQRFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.